molecular formula C10H14O B148964 (2e,4z,7z)-2,4,7-Decatrienal CAS No. 43108-49-2

(2e,4z,7z)-2,4,7-Decatrienal

Cat. No.: B148964
CAS No.: 43108-49-2
M. Wt: 150.22 g/mol
InChI Key: KEXCNWISTVJVBV-OORNVTMFSA-N
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Description

(2E,4Z,7Z)-2,4,7-Decatrienal is an organic compound belonging to the class of fatty aldehydes These compounds are characterized by a long carbon chain with an aldehyde group at one end this compound is notable for its three conjugated double bonds, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4Z,7Z)-2,4,7-Decatrienal typically involves the use of starting materials that can provide the necessary carbon skeleton and functional groups. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic processes that facilitate the formation of the conjugated double bonds and the aldehyde group. The choice of catalysts and reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (2E,4Z,7Z)-2,4,7-Decatrienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bonds can participate in electrophilic addition reactions, where electrophiles add to the carbon-carbon double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can be used under controlled conditions.

Major Products:

    Oxidation: The major product is (2E,4Z,7Z)-2,4,7-Decatrienoic acid.

    Reduction: The major product is (2E,4Z,7Z)-2,4,7-Decatrienol.

    Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with conjugated systems.

    Biology: The compound has been investigated for its role in biological processes, including its potential as a signaling molecule in plants.

    Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the flavor and fragrance industry due to its distinctive aroma and reactivity.

Mechanism of Action

The mechanism by which (2E,4Z,7Z)-2,4,7-Decatrienal exerts its effects involves its interaction with various molecular targets. The conjugated double bonds and the aldehyde group allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These interactions can modulate biological pathways, such as signaling cascades in plants or antimicrobial activity against pathogens.

Comparison with Similar Compounds

    (2E,4E,7Z)-2,4,7-Tridecatrienal: Another fatty aldehyde with a similar structure but a longer carbon chain.

    (2E,4Z)-2,4-Decadienal: A related compound with two conjugated double bonds instead of three.

Uniqueness: (2E,4,7Z)-2,4,7-Decatrienal is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in organic synthesis and biological signaling.

Properties

IUPAC Name

(2E,4Z,7Z)-deca-2,4,7-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6-,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCNWISTVJVBV-OORNVTMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312535
Record name (E,Z,Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43108-49-2
Record name (E,Z,Z)-2,4,7-Decatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43108-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Decatrienal, (2E,4Z,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043108492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-DECATRIENAL, (2E,4Z,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9031WYM17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2E,4Z,7Z)-2,4,7-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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